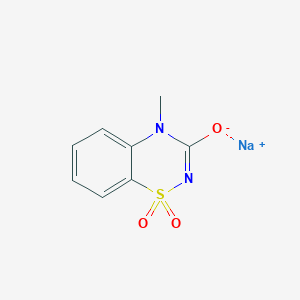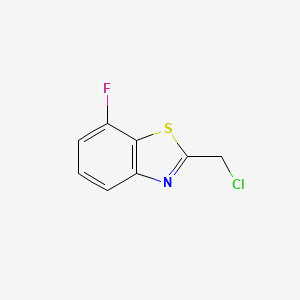
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is a heterocyclic compound that features a benzothiazole ring substituted with a chloromethyl group at the 2-position and a fluorine atom at the 7-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole typically involves the chloromethylation of 7-fluoro-1,3-benzothiazole. One common method includes the reaction of 7-fluoro-1,3-benzothiazole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under acidic conditions, often at elevated temperatures to facilitate the formation of the chloromethyl group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of environmentally friendly catalysts and solvents is often considered to reduce the environmental impact of the production process.
化学反应分析
Types of Reactions
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form sulfoxides or sulfones, and reduction reactions to form the corresponding benzothiazoline derivatives.
Electrophilic Aromatic Substitution: The fluorine atom on the benzothiazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and various amines. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Nucleophilic Substitution: Products include substituted benzothiazoles with various functional groups replacing the chlorine atom.
Oxidation: Products include benzothiazole sulfoxides and sulfones.
Reduction: Products include benzothiazoline derivatives.
科学研究应用
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the development of fluorescent probes and imaging agents due to its unique photophysical properties.
Medicine: It is investigated for its potential as an anticancer agent, antimicrobial agent, and in the treatment of various diseases.
Industry: The compound is used in the synthesis of advanced materials, including polymers and dyes.
作用机制
The mechanism of action of 2-(Chloromethyl)-7-fluoro-1,3-benzothiazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to various biological effects.
Pathways Involved: It may inhibit or activate specific signaling pathways, leading to changes in cellular processes such as apoptosis, cell proliferation, and gene expression.
相似化合物的比较
Similar Compounds
2-(Chloromethyl)-1,3-benzothiazole: Lacks the fluorine atom at the 7-position, which may affect its reactivity and biological activity.
7-Fluoro-1,3-benzothiazole: Lacks the chloromethyl group, which limits its ability to undergo nucleophilic substitution reactions.
2-(Chloromethyl)-1,3-benzoxazole: Contains an oxygen atom instead of sulfur in the heterocyclic ring, leading to different chemical properties and reactivity.
Uniqueness
2-(Chloromethyl)-7-fluoro-1,3-benzothiazole is unique due to the presence of both the chloromethyl and fluorine substituents, which confer distinct reactivity and potential biological activity. The combination of these functional groups allows for versatile chemical transformations and a wide range of applications in various fields.
属性
分子式 |
C8H5ClFNS |
|---|---|
分子量 |
201.65 g/mol |
IUPAC 名称 |
2-(chloromethyl)-7-fluoro-1,3-benzothiazole |
InChI |
InChI=1S/C8H5ClFNS/c9-4-7-11-6-3-1-2-5(10)8(6)12-7/h1-3H,4H2 |
InChI 键 |
YDUXATWAZLYOBE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)F)SC(=N2)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


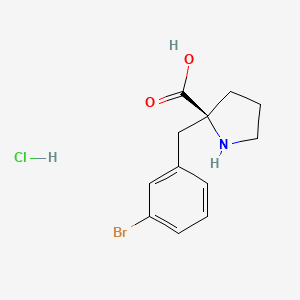
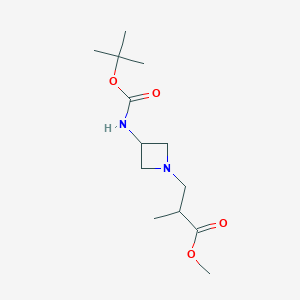
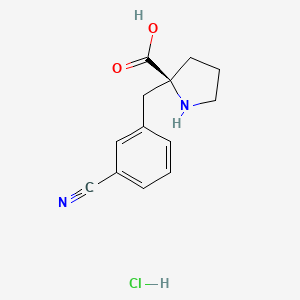
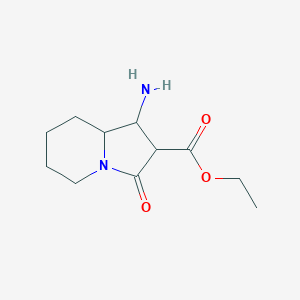
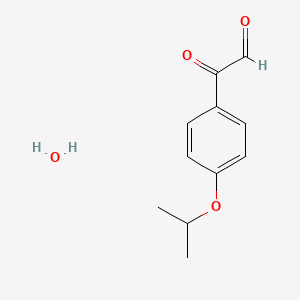
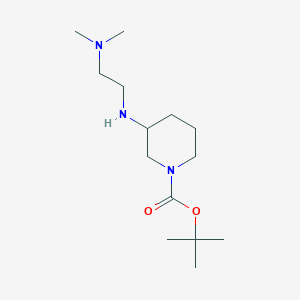
![1-[2-Amino-1-(2-amino-phenyl)-ethyl]-pyrrolidine-3-carboxylic acid](/img/structure/B1500215.png)
![2',6'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B1500217.png)

![2-Chloro-N,N-dimethyl-2-[2-(4-nitrophenyl)hydrazono]acetamide](/img/structure/B1500220.png)
![2-Chloro-2-[2-(2-chloro-4-methylphenyl)hydrazono]-N-phenylacetamide](/img/structure/B1500221.png)

![4-(2,7-Dioxo-[1,3]diazepan-1-yl)benzenesulfonylchloride](/img/structure/B1500230.png)
